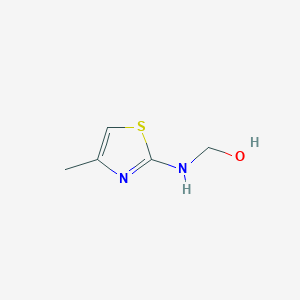
((4-Methylthiazol-2-yl)amino)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Methylthiazol-2-yl)amino)methanol is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylthiazol-2-yl)amino)methanol typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to facilitate the reaction. The process can be summarized as follows:
Reactants: 4-methylthiazole, formaldehyde, ammonia.
Solvent: Ethanol.
Conditions: Heating the mixture to around 60-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and yield is also common.
Análisis De Reacciones Químicas
Types of Reactions
((4-Methylthiazol-2-yl)amino)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
((4-Methylthiazol-2-yl)amino)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ((4-Methylthiazol-2-yl)amino)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor functions by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A parent compound with a similar structure but without the amino and methanol groups.
4-Methylthiazole: Similar to ((4-Methylthiazol-2-yl)amino)methanol but lacks the amino and methanol functionalities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
[(4-methyl-1,3-thiazol-2-yl)amino]methanol |
InChI |
InChI=1S/C5H8N2OS/c1-4-2-9-5(7-4)6-3-8/h2,8H,3H2,1H3,(H,6,7) |
Clave InChI |
KKRGHRQZNJENAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


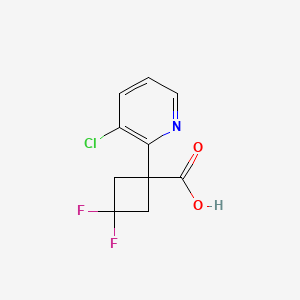
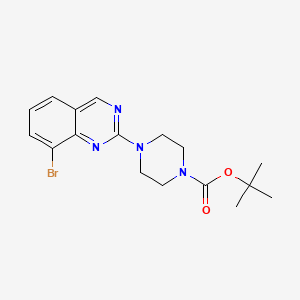
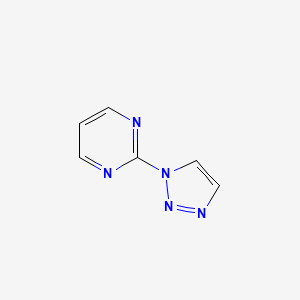
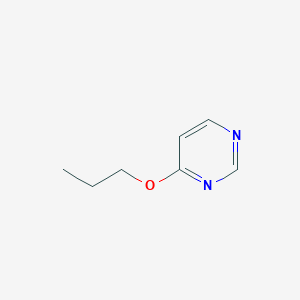
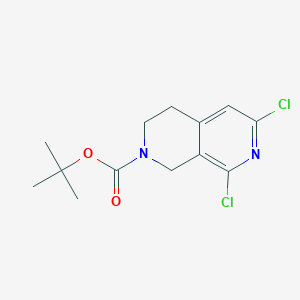
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)

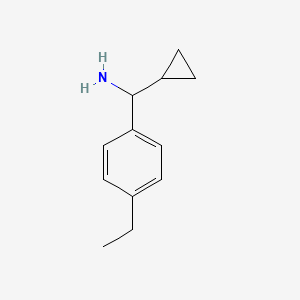
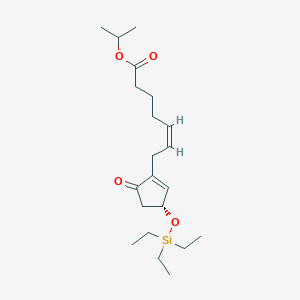
![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)

